

4-Fluorobenzhydrol CAS number and molecular formula

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Compound of Interest

Compound Name: 4-Fluorobenzhydrol

Cat. No.: B154427

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Technical Guide: 4-Fluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluorobenzhydrol**, a key synthetic intermediate in pharmaceutical research. It covers its chemical properties, a detailed synthesis protocol, and its primary application in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Core Chemical Data

4-Fluorobenzhydrol, also known as (4-fluorophenyl)(phenyl)methanol, is an aromatic alcohol. Its core properties are summarized in the table below for quick reference.

Property	Value
CAS Number	365-22-0[1]
Molecular Formula	C ₁₃ H ₁₁ FO[1]
Molecular Weight	202.22 g/mol
IUPAC Name	(4-fluorophenyl)(phenyl)methanol
Synonyms	4-Fluorobenzhydryl alcohol, Phenyl(4-fluorophenyl)methanol, α-Phenyl-4-fluorobenzenemethanol

Synthesis of 4-Fluorobenzhydrol

The most common and efficient method for the synthesis of **4-Fluorobenzhydrol** is the reduction of 4-fluorobenzophenone. The following protocol is adapted from well-established procedures for the reduction of similar ketones, such as benzophenone and 4,4'-difluorobenzophenone, using sodium borohydride.[1][2][3][4]

Experimental Protocol: Sodium Borohydride Reduction of 4-Fluorobenzophenone

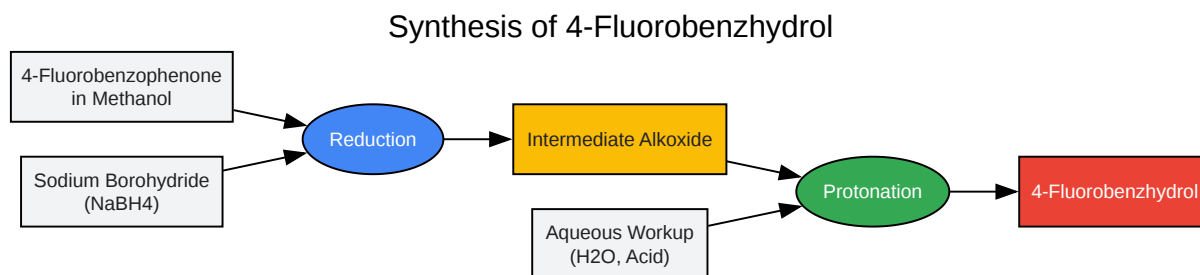
Materials:

- 4-Fluorobenzophenone
- Sodium Borohydride (NaBH₄)
- Methanol (or Ethanol)
- Deionized Water
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Sodium Sulfate
- Dilute Acetic Acid (or Hydrochloric Acid)

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzophenone (1.0 equivalent) in methanol (approximately 2 volumes relative to the ketone).
- **Addition of Reducing Agent:** While stirring the solution at room temperature, slowly add sodium borohydride (0.25 to 0.6 equivalents) portion-wise over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reaction.^{[1][3]}
- **Reaction Monitoring:** Continue to stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluorobenzophenone spot.^{[1][4]} The reaction is typically complete within 2-3 hours.^[1]
- **Quenching and pH Adjustment:** Upon completion, carefully quench the reaction by the slow addition of deionized water. Adjust the pH of the mixture to approximately 4-6 with dilute acetic acid to neutralize any remaining borohydride and the resulting borate esters.^{[1][3]}
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x volumes).
- **Washing:** Wash the combined organic layers with deionized water to remove any remaining inorganic salts.
- **Drying and Evaporation:** Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield **4-Fluorobenzhydrol**, typically as a white to off-white solid.

Logical Workflow for Synthesis



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A flowchart illustrating the synthesis of **4-Fluorobenzhydrol**.

Application in Drug Development

4-Fluorobenzhydrol serves as a crucial building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).^[2] NNRTIs are a class of antiretroviral drugs used in the treatment of HIV-1 infection.

Role in NNRTI Synthesis

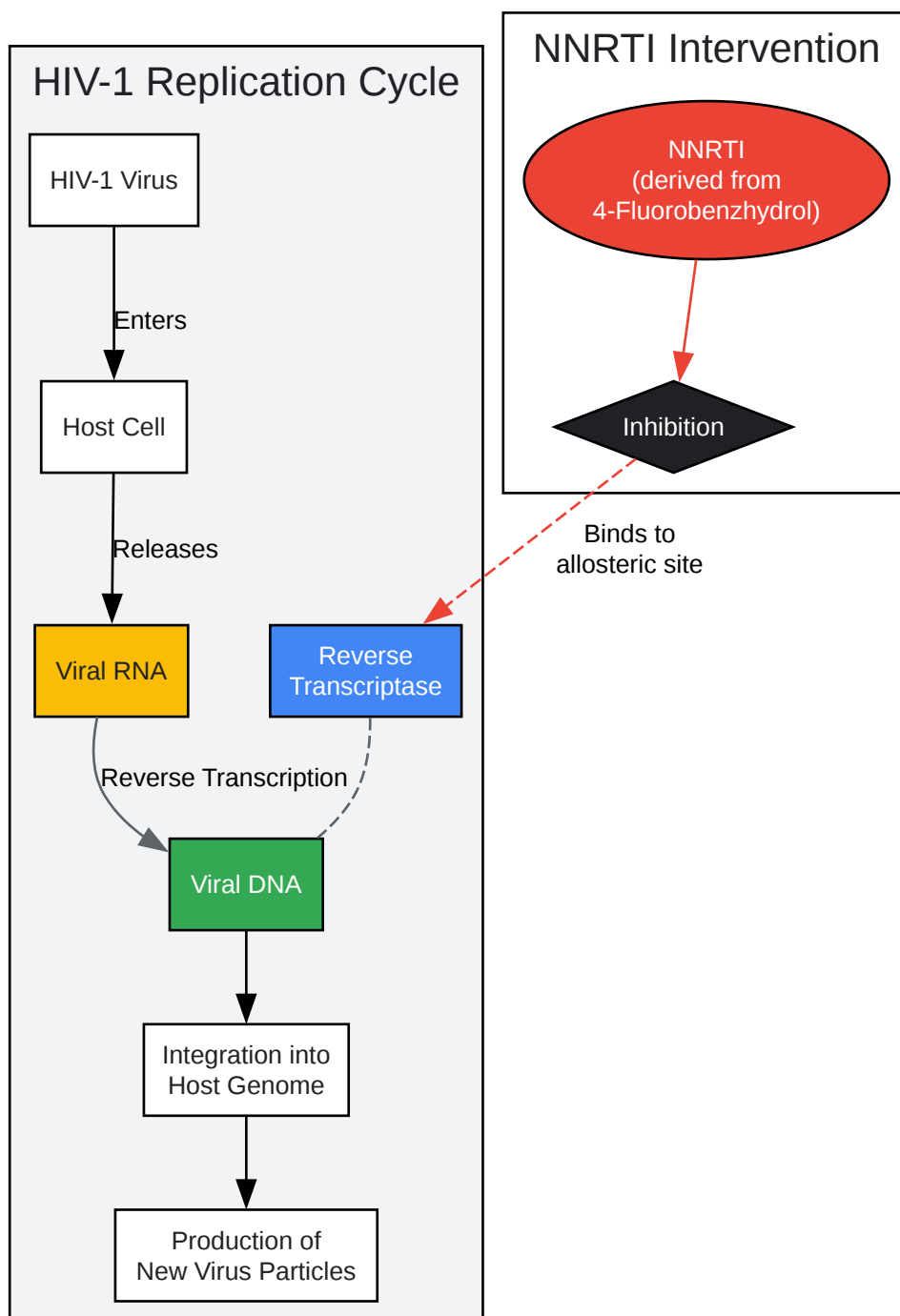
The benzhydrol moiety, including the **4-fluorobenzhydrol** scaffold, is a common structural feature in a number of potent NNRTIs.^[5] The synthesis of these inhibitors often involves the derivatization of the hydroxyl group of **4-Fluorobenzhydrol** to introduce other functional groups that enhance binding to the target enzyme.

Mechanism of Action of NNRTIs

NNRTIs inhibit the activity of HIV-1 reverse transcriptase, an enzyme essential for the replication of the virus. They are allosteric inhibitors, meaning they bind to a site on the enzyme that is distinct from the active site.^[6] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of the viral RNA genome into DNA.^[3] This ultimately halts the viral replication cycle.

Signaling Pathway: NNRTI Inhibition of HIV-1 Reverse Transcriptase

Mechanism of NNRTI Action



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The inhibitory action of NNRTIs on the HIV-1 replication cycle.

Biological Evaluation of Benzhydrol Derivatives

While **4-Fluorobenzhydrol** itself is primarily a synthetic intermediate, its derivatives have been the subject of biological evaluation as potential anti-HIV agents. In a study on (±)-benzhydrol derivatives with a sulfonamide group, several compounds demonstrated significant inhibitory activity against wild-type HIV-1 in cell-based assays, with some showing EC₅₀ values in the sub-micromolar range.[5] Furthermore, some of these derivatives maintained moderate activity against drug-resistant strains of the virus.[5] This highlights the potential of the benzhydrol scaffold, including its fluorinated variants, in the design of novel and potent NNRTIs.

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